Imidazo[2,1-b]thiazole-5-carboxaldehyde, 6-methyl-, oxime Imidazo[2,1-b]thiazole-5-carboxaldehyde, 6-methyl-, oxime
Brand Name: Vulcanchem
CAS No.:
VCID: VC18768027
InChI: InChI=1S/C7H7N3OS/c1-5-6(4-8-11)10-2-3-12-7(10)9-5/h2-4,11H,1H3
SMILES:
Molecular Formula: C7H7N3OS
Molecular Weight: 181.22 g/mol

Imidazo[2,1-b]thiazole-5-carboxaldehyde, 6-methyl-, oxime

CAS No.:

Cat. No.: VC18768027

Molecular Formula: C7H7N3OS

Molecular Weight: 181.22 g/mol

* For research use only. Not for human or veterinary use.

Imidazo[2,1-b]thiazole-5-carboxaldehyde, 6-methyl-, oxime -

Specification

Molecular Formula C7H7N3OS
Molecular Weight 181.22 g/mol
IUPAC Name N-[(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)methylidene]hydroxylamine
Standard InChI InChI=1S/C7H7N3OS/c1-5-6(4-8-11)10-2-3-12-7(10)9-5/h2-4,11H,1H3
Standard InChI Key WWFGVUGEIUIZMK-UHFFFAOYSA-N
Canonical SMILES CC1=C(N2C=CSC2=N1)C=NO

Introduction

Structural and Molecular Characteristics

Core Architecture and Functional Groups

Imidazo[2,1-b]thiazole-5-carboxaldehyde, 6-methyl-, oxime (C₈H₇N₃OS; molecular weight 181.21 g/mol) consists of a bicyclic imidazo[2,1-b]thiazole system. The core structure is substituted with a methyl group at position 6 and an oxime (-CH=N-OH) moiety at position 5. The aldehyde group at position 5 enables further derivatization, making it a key intermediate in synthesizing bioactive hybrids .

Spatial and Electronic Properties

  • Methyl Substituent: Enhances metabolic stability by reducing oxidative degradation compared to bulkier aryl groups.

  • Oxime Group: Introduces polarity, improving aqueous solubility and enabling hydrogen bonding with biological targets.

  • Z/E Isomerism: The oxime’s configuration (Z or E) influences bioactivity, with Z-isomers showing superior antiviral and anticancer profiles in preclinical models.

Synthesis and Production Methods

Laboratory-Scale Synthesis

The compound is synthesized via a three-step process:

  • Core Formation: Cyclocondensation of 2-aminothiazole with α-haloketones (e.g., 4-chloromethyl-ω-bromoacetophenone) yields the imidazo[2,1-b]thiazole scaffold .

  • Formylation: Introduction of the carboxaldehyde group at position 5 using Vilsmeier-Haack conditions (POCl₃/DMF).

  • Oxime Formation: Reaction of the aldehyde with hydroxylamine hydrochloride under mild acidic conditions (pH 4–5) produces the oxime derivative.

Typical Yields:

StepYield (%)
Cyclocondensation70–80
Formylation65–75
Oxime Formation85–90

Industrial-Scale Optimization

Industrial production employs continuous flow reactors to enhance reproducibility and reduce byproducts. Key parameters include:

  • Temperature Control: Maintained at 90°C during cyclocondensation to prevent side reactions .

  • Catalyst Use: Triethylamine accelerates formylation, reducing reaction time by 40%.

Chemical Reactivity and Derivative Synthesis

Key Reactions

  • Oxidation:

    • Oxime → Nitrile oxide (using H₂O₂/AcOH).

    • Example: R-CH=N-OHH2O2R-C≡N-O\text{R-CH=N-OH} \xrightarrow{H_2O_2} \text{R-C≡N-O}.

  • Reduction:

    • Oxime → Primary amine (NaBH₄/MeOH).

    • Example: \text{R-CH=N-OH} \xrightarrow{NaBH_4} \text{R-CH_2-NH_2}.

  • Nucleophilic Substitution:

    • Aldehyde → Schiff bases (with amines) .

    • Example: \text{R-CHO + R'-NH_2 → R-CH=N-R'} .

Biological Activities and Pharmacological Applications

Anticancer Activity

Derivatives of this compound exhibit potent activity against breast cancer (MCF-7) and leukemia (HL-60) cell lines:

Table 1: Anticancer Activity of Selected Derivatives

CompoundIC₅₀ (µM)Target
6i (n-butyl substitution)8.38 ± 0.62VEGFR-2, Bax/Bcl-2
6b (5-fluoro substitution)11.50 ± 0.52COX-2
Sorafenib (control)7.55Multi-kinase

Mechanistic Insights:

  • 6i upregulates pro-apoptotic Bax (3.2-fold) and caspases 8/9 (2.5-fold) while suppressing anti-apoptotic Bcl-2 (60%) .

  • G₂/M cell cycle arrest observed at 10 µM .

Antimicrobial and Antiviral Effects

  • Anti-Tuberculosis: Targets QcrB in Mycobacterium tuberculosis, disrupting electron transport (MIC = 0.8 µg/mL).

  • Antiviral: Z-configured oximes inhibit SARS-CoV-2 3CL protease (IC₅₀ = 1.2 µM).

Mechanism of Action

Target Engagement

  • QcrB Inhibition: Blocks cytochrome bcc-aa₃ in mycobacteria, collapsing proton motive force.

  • COX-2 Selectivity: Binds to the hydrophobic pocket of COX-2 (Kd = 0.12 µM), reducing prostaglandin E₂ synthesis.

Structural Determinants of Activity

  • Methyl at Position 6: Shields the core from CYP450-mediated oxidation, extending half-life from 2.1 to 4.8 hours.

  • Oxime Configuration: Z-isomers exhibit 5-fold higher VEGFR-2 affinity than E-isomers .

Comparative Analysis with Structural Analogs

Table 2: Bioactivity Comparison of Imidazo[2,1-b]thiazole Derivatives

CompoundSubstituentsIC₅₀ (µM)Solubility (mg/mL)
6-Methyl-oxime (Target)6-CH₃; 5-CH=N-OH8.382.1
6-Phenyl-carboxamide6-C₆H₅; 5-CONH₂1.40.9
6-Chloro-guanylhydrazone6-Cl; 5-C(=NH)NH₂0.331.5

Key Trends:

  • Lipophilicity: Phenyl groups enhance membrane permeability but reduce solubility.

  • Electron-Withdrawing Groups: Chloro substituents increase kinase inhibition potency.

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